molecular formula C11H12Cl2N2 B2414122 6-Phenylpyridin-3-amine dihydrochloride CAS No. 1246767-56-5

6-Phenylpyridin-3-amine dihydrochloride

Cat. No.: B2414122
CAS No.: 1246767-56-5
M. Wt: 243.13
InChI Key: FLIQYTXJLWGVBG-UHFFFAOYSA-N
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Description

6-Phenylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H12N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridin-3-amine dihydrochloride typically involves the reaction of 6-phenylpyridin-3-amine with hydrochloric acid. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine reacts with arylboronic acids in the presence of a palladium catalyst . The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 78°C, in a mixed solvent system of acetonitrile and water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Phenylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylpyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-phenylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLZANHNOERGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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